molecular formula C6H14N2O2 B13098003 1,3-Dimethyl-1-propoxyurea

1,3-Dimethyl-1-propoxyurea

Cat. No.: B13098003
M. Wt: 146.19 g/mol
InChI Key: PQGXARSNUDRLMP-UHFFFAOYSA-N
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Description

However, based on its name, it can be inferred that the compound is a urea derivative with methyl and propoxy substituents. Urea derivatives are widely used in agrochemicals, pharmaceuticals, and industrial applications due to their stability and functional versatility. A hypothetical molecular formula for 1,3-Dimethyl-1-propoxyurea might be C₆H₁₄N₂O₂, with a molecular weight of 146.19 g/mol, though this remains speculative without experimental validation.

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

1,3-dimethyl-1-propoxyurea

InChI

InChI=1S/C6H14N2O2/c1-4-5-10-8(3)6(9)7-2/h4-5H2,1-3H3,(H,7,9)

InChI Key

PQGXARSNUDRLMP-UHFFFAOYSA-N

Canonical SMILES

CCCON(C)C(=O)NC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dimethyl-1-propoxyurea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is efficient and environmentally friendly, producing high yields with high chemical purity. The reaction conditions involve simple filtration or routine extraction procedures, avoiding the use of silica gel purification.

Industrial Production Methods

In industrial settings, the synthesis of this compound may involve the reaction of isocyanates or carbamoyl chlorides with ammonia . This method, although not environmentally friendly, is commonly used due to its efficiency and ease of execution.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-1-propoxyurea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into simpler amines.

    Substitution: It can undergo substitution reactions where the propoxy group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various nucleophiles can be used under mild conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

1,3-Dimethyl-1-propoxyurea has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-1-propoxyurea involves its interaction with specific molecular targets and pathways. The compound binds to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence includes two structurally related urea derivatives: 3-[3-(Dimethylamino)propyl]-1-phenylurea () and 3-Cyclohexyl-1,1-diisobutylurea (). Below is a comparative analysis based on available

Table 1: Structural and Functional Comparison of Urea Derivatives

Property 3-[3-(Dimethylamino)propyl]-1-phenylurea 3-Cyclohexyl-1,1-diisobutylurea Hypothetical 1,3-Dimethyl-1-propoxyurea
Molecular Formula C₁₂H₁₉N₃O C₁₅H₃₀N₂O C₆H₁₄N₂O₂ (estimated)
Molecular Weight 221.30 g/mol 254.41 g/mol 146.19 g/mol (estimated)
Substituents Phenyl, dimethylamino propyl Cyclohexyl, diisobutyl Methyl, propoxy
Hazard Classification Not classified (health/environment) Not specified Unknown (no data in evidence)
Precautionary Measures Avoid inhalation/contact (P261, P262) Not detailed Likely similar precautions
Regulatory Status Complies with EC1272/08 and CLP No EINECS listed Unverified

Key Findings:

3-Cyclohexyl-1,1-diisobutylurea contains bulky aliphatic substituents (cyclohexyl, isobutyl), likely increasing hydrophobicity and thermal stability . this compound (hypothetical) combines methyl and propoxy groups, which may balance polarity and reactivity.

Hazard Profiles: The phenylurea derivative () lacks classified hazards but requires precautions against inhalation and contact due to unstudied toxicology . No hazard data is provided for the cyclohexyl derivative (), suggesting it may require similar handling as other non-polar ureas .

Aliphatic ureas (e.g., cyclohexyl) may serve as stabilizers or surfactants in industrial processes .

Limitations and Recommendations

  • Experimental characterization of its physical and chemical properties.
  • Toxicological assessments to establish safety protocols.
  • Comparative analyses with additional urea analogs (e.g., alkylureas, arylureas).

This analysis underscores the need for expanded research on understudied urea derivatives to elucidate their unique functional profiles.

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